(3R)-3-(methylamino)butan-1-ol
Description
(3R)-3-(methylamino)butan-1-ol is a chiral secondary alcohol featuring a methylamino group (-NHCH₃) at the 3R position of a butanol backbone. Its molecular formula is C₅H₁₃NO, with a molecular weight of 103.16 g/mol (inferred from structural analogs like 3-amino-3-methylbutan-1-ol, which shares the same formula ).
Properties
CAS No. |
1620680-35-4 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3R)-3-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
HNNZBZKURNBXOO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCO)NC |
Canonical SMILES |
CC(CCO)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (3R)-3-(methylamino)butan-1-ol involves the reductive amination of 3-hydroxybutanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-(methylamino)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry:
Chiral Building Block: (3R)-3-(methylamino)butan-1-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitor: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.
Industry:
Specialty Chemicals: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (3R)-3-(methylamino)butan-1-ol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between (3R)-3-(methylamino)butan-1-ol and structurally or functionally related alcohols and amines:
Key Structural and Functional Differences:
Amino vs. This could enhance solubility in polar solvents and reactivity in nucleophilic reactions . 3-Methoxy-3-methyl-1-butanol’s ether group reduces polarity compared to amino-alcohols, impacting its solvent properties .
Stereochemistry: The (3R) configuration of the target compound may influence its interaction with chiral receptors or enzymes, a factor absent in non-chiral analogs like 3-methylbutan-1-ol .
Toxicity and Hazards: 3-Methylbutan-1-ol has well-documented occupational exposure risks, including respiratory and dermal irritation . In contrast, amino-alcohols like 3-amino-3-methylbutan-1-ol may exhibit different toxicity profiles due to amine functionality, though data are scarce .
Physical Properties: Unsaturated analogs (e.g., 3-methyl-3-buten-1-ol) have lower molecular weights and higher volatility compared to saturated or amino-substituted derivatives .
Research Findings and Limitations
- Synthetic Utility: Amino-alcohols are valued in drug discovery; for example, (2S,3R)-configured compounds are used in peptide synthesis (e.g., Fmoc-protected derivatives in ) . The target compound’s stereochemistry could similarly enable enantioselective applications.
- Data Gaps: No direct studies on this compound were found. Properties are inferred from analogs, emphasizing the need for targeted research on its synthesis, stability, and bioactivity.
Biological Activity
(3R)-3-(Methylamino)butan-1-ol, also known as (3R)-3-(dimethylamino)butan-1-ol hydrochloride, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H16ClNO |
| Molecular Weight | 153.65 g/mol |
| IUPAC Name | (3R)-3-(dimethylamino)butan-1-ol; hydrochloride |
| InChI | InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
| InChI Key | HURWDNTWZBCMIJ-FYZOBXCZSA-N |
| Isomeric SMILES | CC@HN(C)C.Cl |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as a neurotransmitter analog , potentially influencing various central nervous system pathways. The compound may exert its effects through:
- Binding to Receptors : Interaction with specific neurotransmitter receptors can modulate synaptic transmission.
- Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways associated with neurotransmitter synthesis and degradation.
- Cellular Signaling : The compound could alter intracellular signaling cascades, impacting cellular functions related to neuronal activity.
Pharmacological Research
Research indicates that this compound has been utilized in the development of pharmaceuticals targeting the central nervous system. Its structural properties make it a valuable precursor for synthesizing biologically active molecules.
Case Studies
- Neurotransmitter Analog Studies : Investigations have shown that this compound can mimic the action of certain neurotransmitters, potentially leading to therapeutic applications in treating neurodegenerative diseases .
- Synthesis of Peptidomimetics : The compound has been employed in synthesizing new peptidomimetics that exhibit enhanced biological activity compared to their natural counterparts. These studies often explore structural modifications to improve efficacy and selectivity .
Safety and Toxicity
While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is known to cause skin irritation and serious eye damage upon contact . Proper handling and safety measures must be implemented during research and application.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its stereoisomer (3S)-3-(methylamino)butan-1-ol and other related compounds. Differences in stereochemistry can lead to variations in receptor binding affinity and biological effects, making stereospecific interactions crucial in pharmacological applications.
Table: Comparison of Related Compounds
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| This compound | R | Neurotransmitter analog |
| (3S)-3-(Methylamino)butan-1-ol | S | Different receptor affinity |
| 3-(Dimethylamino)propan-1-ol | Non-stereospecific | Potentially similar effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
